N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine
Overview
Description
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine is a chemical compound with the molecular formula C16H26ClNO. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloro-substituted phenoxy group and a heptanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 1-heptanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenoxyethyl derivatives .
Scientific Research Applications
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of herbicidal ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an activator of potassium channels such as K2P2.1 (TREK-1) and K2P10.1 (TREK-2), stabilizing an active “leak-mode” conformation and restricting the mobility of the selectivity filter . This interaction can influence various physiological processes, including neuronal excitability and pain perception .
Comparison with Similar Compounds
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine can be compared with other similar compounds such as:
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide: Another compound with a similar phenoxyethyl structure but different functional groups.
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: A related compound with a dimethylamino group instead of the heptanamine chain.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-3-4-5-6-7-10-18-11-12-19-16-9-8-15(17)13-14(16)2/h8-9,13,18H,3-7,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERNKSYKWBPGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCOC1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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